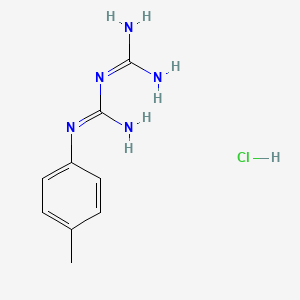
2-(4-1,2,3-噻二唑基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-1,2,3-Thiadiazolyl)pyridine is a useful research compound. Its molecular formula is C7H5N3S and its molecular weight is 163.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-1,2,3-Thiadiazolyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-1,2,3-Thiadiazolyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Heterocyclic Compound Synthesis
杂环化合物,包括噻二唑类化合物,在有机化学中起着至关重要的作用,因为它们在制药、农药和材料科学中有着广泛的应用。噻二唑类化合物的合成和转化已经得到广泛研究,突显了这些化合物在创造具有生物活性分子中的多功能性和潜力。研究表明,噻二唑类化合物展现出广泛的生物活性,包括抗菌、抗真菌和抗癌性能,凸显了它们在药物化学中的重要性(Asif, 2016; Mishra et al., 2015)。
Biological and Medicinal Applications
2-(4-1,2,3-噻二唑基)吡啶的结构基元为开发具有重要生物和药用应用的化合物奠定了基础。研究表明,噻二唑类化合物的衍生物具有多样的药理活性,包括抗病毒、抗菌和抗癌效果。这种广泛的活性归因于这些衍生物与各种生物靶标相互作用的能力,使它们在设计新的治疗剂中具有价值(Abu-Taweel et al., 2022; Verma et al., 2019)。
作用机制
Target of Action
Compounds with a similar thiadiazole structure have been found to interact with various biological targets, such asprotein tyrosine phosphatase 1B (PTP1B) , and pyruvate kinase (PK) , which play crucial roles in cellular processes.
Mode of Action
A compound with a similar structure, yzk-c22, has been found to inhibit the activity ofpyruvate kinase (PK) in the glycolytic pathway . This suggests that 2-(4-1,2,3-Thiadiazolyl)pyridine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, YZK-C22, a compound with a similar structure, has been found to inhibit the glycolytic pathway by targeting pyruvate kinase .
Result of Action
Compounds with a similar thiadiazole structure have been found to exhibit various biological activities, such asantioxidant , analgesic , anti-inflammatory , antimicrobial , antifungal , antiviral , diuretic , anticonvulsant , neuroprotective , and antitumor or cytotoxic activities .
生化分析
Biochemical Properties
2-(4-1,2,3-Thiadiazolyl)pyridine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with pyruvate kinase, a key enzyme in the glycolytic pathway, inhibiting its activity . This interaction suggests that 2-(4-1,2,3-Thiadiazolyl)pyridine can modulate metabolic pathways by affecting enzyme function.
Cellular Effects
The effects of 2-(4-1,2,3-Thiadiazolyl)pyridine on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce dose-dependent anticancer activities against various cell lines . Additionally, it has been reported to affect the activity of pyruvate kinase, thereby altering the glycolytic pathway and influencing cellular energy metabolism .
Molecular Mechanism
At the molecular level, 2-(4-1,2,3-Thiadiazolyl)pyridine exerts its effects through specific binding interactions with biomolecules. It has been identified as an inhibitor of pyruvate kinase, binding to the enzyme and preventing its normal function . This inhibition leads to a decrease in glycolytic activity, which can have downstream effects on cellular metabolism and energy production. Furthermore, the compound’s structure allows it to interact with other proteins and enzymes, potentially modulating their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-1,2,3-Thiadiazolyl)pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, maintaining its inhibitory effects on enzymes like pyruvate kinase over extended periods
Dosage Effects in Animal Models
The effects of 2-(4-1,2,3-Thiadiazolyl)pyridine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anticancer activity and enzyme inhibition . At higher doses, it may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, necessitating careful consideration of dosage in experimental and clinical settings.
Metabolic Pathways
2-(4-1,2,3-Thiadiazolyl)pyridine is involved in several metabolic pathways, primarily through its interaction with enzymes like pyruvate kinase . By inhibiting this enzyme, the compound affects the glycolytic pathway, leading to changes in metabolic flux and metabolite levels. This inhibition can result in altered energy production and metabolic homeostasis, impacting cellular function and viability.
Transport and Distribution
The transport and distribution of 2-(4-1,2,3-Thiadiazolyl)pyridine within cells and tissues are crucial for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments, where it can exert its effects on target enzymes and proteins.
Subcellular Localization
The subcellular localization of 2-(4-1,2,3-Thiadiazolyl)pyridine is essential for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization allows it to interact with its target enzymes and proteins, modulating their activity and influencing cellular processes.
属性
IUPAC Name |
4-pyridin-2-ylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S/c1-2-4-8-6(3-1)7-5-11-10-9-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYISIZZTHPRSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372742 |
Source


|
| Record name | 2-(4-1,2,3-Thiadiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176037-42-6 |
Source


|
| Record name | 2-(4-1,2,3-Thiadiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)




